2-Aminocyclopentanemethylamine
Overview
Description
Synthesis Analysis
The synthesis of related cyclopentylamines and derivatives has been achieved through various methods, including asymmetric Strecker synthesis from cyclopentanones with chiral auxiliaries, showing the importance of solvent, temperature, and substituent size on stereoselectivity (Wede, Volk, & Frahm, 2000). Another method involves platinum-catalyzed intramolecular hydrosilation of allylamines leading to the formation of cyclic compounds, which can be further transformed into amino alcohols (Tamao, Nakagawa, & Ito, 1990).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Studies have focused on the structural determination of cyclopentylamine derivatives and analogs through X-ray crystallography and NMR spectroscopy, providing insights into their conformation and electronic properties. For example, the crystal and molecular structure of certain cyclopentylamine derivatives have been determined, revealing the impact of different substituents on the molecule's conformation and reactivity (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Chemical Reactions and Properties
Chemical reactions involving 2-aminocyclopentanemethylamine derivatives have been studied for the synthesis of complex organic molecules. These reactions include condensation processes to form macrocyclic structures capable of binding anions via hydrogen bonds, demonstrating the utility of these compounds in creating functional materials with specific binding capabilities (Gregoliński, Ślepokura, Paćkowski, Panek, Stefanowicz, & Lisowski, 2016).
Physical Properties Analysis
The physical properties of 2-aminocyclopentanemethylamine derivatives, such as melting points, solubility, and crystal structure, are essential for their application in synthesis and material science. These properties are often determined through empirical studies and contribute to the understanding of how these compounds interact in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various conditions, define the applicability of 2-aminocyclopentanemethylamine derivatives in organic synthesis and pharmaceutical research. For instance, their reactivity in forming cyclic compounds through intramolecular cyclization and subsequent oxidation to form amino alcohols shows their versatility in synthetic chemistry (Tamao, Nakagawa, & Ito, 1990).
Scientific Research Applications
Medicinal Chemistry Applications
2-Aminocyclopentanemethylamine and related compounds have significant roles in medicinal chemistry. They are part of the broader category of 2-phenethylamines, which are key therapeutic targets in medicinal chemistry. These compounds, including 2-aminocyclopentanemethylamine, are often considered in the development of new bioactive substances. Their applications extend across various therapeutic areas, highlighting their potential in drug discovery and development (Nieto et al., 2023).
Synthesis and Chemical Properties
2-Aminocyclopentanemethylamine is also notable in the field of chemical synthesis. Its derivatives have been synthesized for potential applications in various fields. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids and an antitumor agent, highlights the versatility and importance of this compound in chemical synthesis (Huddle & Skinner, 1971).
Neuropharmacology and Psychotropic Effects
The derivatives of 2-aminocyclopentanemethylamine have been studied for their neuropharmacological and psychotropic effects. Research in this area focuses on understanding how these compounds interact with various neurotransmitter systems in the brain, which could lead to potential applications in treating neurodegenerative diseases or psychiatric disorders. For example, studies have explored the synthesis of novel amino acids as glutamate receptor ligands, indicating potential applications in neuropharmacology (Filosa et al., 2009).
Antiviral Research
Compounds derived from 2-aminocyclopentanemethylamine have been evaluated for their antiviral properties. For instance, certain derivatives were tested against various viruses like herpes simplex virus and human immunodeficiency virus, although they were found to lack significant activity. This line of research is crucial in the ongoing search for new antiviral agents (Patil et al., 1992).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGQQZYVZFJYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885168 | |
Record name | Cyclopentanemethanamine, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclopentanemethylamine | |
CAS RN |
21544-02-5 | |
Record name | 2-Aminocyclopentanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21544-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanemethanamine, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021544025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminocyclopentanemethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanemethanamine, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanemethanamine, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminocyclopentanemethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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